molecular formula C9H8OS B8522686 (Prop-2-ynylsulfinyl)benzene

(Prop-2-ynylsulfinyl)benzene

Cat. No.: B8522686
M. Wt: 164.23 g/mol
InChI Key: MDXZYLPMZCXOBS-UHFFFAOYSA-N
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Description

“(Prop-2-ynylsulfinyl)benzene” (IUPAC name: benzene with a propargylsulfinyl group at the 1-position) is a sulfur-containing aromatic compound characterized by a sulfinyl (-SO-) group bridging a benzene ring and a terminal alkyne (prop-2-ynyl) moiety. This structural arrangement imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in click chemistry and polymer synthesis. The sulfinyl group enhances polarity compared to thioether analogs while offering intermediate oxidation stability between sulfides (-S-) and sulfones (-SO₂-) .

Chemical Reactions Analysis

Types of Reactions

(Prop-2-ynylsulfinyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA, urea-hydrogen peroxide.

    Reducing Agents: Transition metal complexes, Lewis acids.

    Catalysts: FeCl3, NHPI.

Major Products

    Oxidation: Propargylphenyl sulfone.

    Reduction: Propargylphenyl sulfide.

    Substitution: Various propargyl derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of “(Prop-2-ynylsulfinyl)benzene” can be contextualized against structurally related sulfur- and alkyne-functionalized benzene derivatives:

Compound Name Functional Group Molecular Formula Molecular Weight Key Applications
This compound -SO- C₉H₈OS ~164.22 Click chemistry intermediates, polymer precursors
(Prop-2-ynylsulfonyl)benzene -SO₂- C₉H₈O₂S 180.227 High-polarity intermediates, sulfonated polymers
(Prop-2-ynylsulfanyl)carbonitrile -S- + -CN C₄H₃NS 97.14 Unspecialized intermediates; limited toxicity data
(Prop-2-ynyloxy)benzene -O- C₉H₈O 132.16 Triazole synthesis, antimicrobial agents, polymer end-capping agents

Reactivity and Stability

  • Oxidation Sensitivity : The sulfinyl group in “this compound” is less stable than sulfonyl groups (-SO₂-) but more resistant to oxidation than sulfides (-S-). This intermediate stability allows selective transformations under controlled conditions .
  • Alkyne Reactivity : The terminal alkyne enables Huisgen cycloaddition (click chemistry), similar to (Prop-2-ynyloxy)benzene derivatives. However, the electron-withdrawing sulfinyl group may reduce alkyne reactivity compared to ether-linked analogs .
  • Polymerization: Sulfinyl-containing monomers facilitate polymerization at lower temperatures than sulfones, balancing reactivity and stability for graft or linear polymers .

Properties

Molecular Formula

C9H8OS

Molecular Weight

164.23 g/mol

IUPAC Name

prop-2-ynylsulfinylbenzene

InChI

InChI=1S/C9H8OS/c1-2-8-11(10)9-6-4-3-5-7-9/h1,3-7H,8H2

InChI Key

MDXZYLPMZCXOBS-UHFFFAOYSA-N

Canonical SMILES

C#CCS(=O)C1=CC=CC=C1

Origin of Product

United States

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